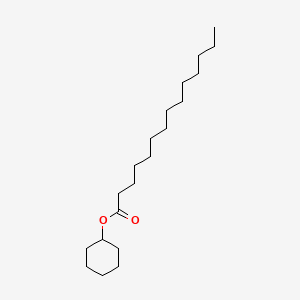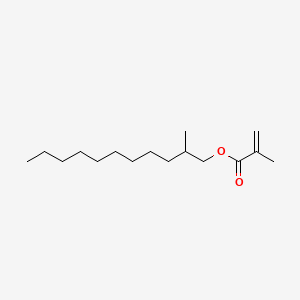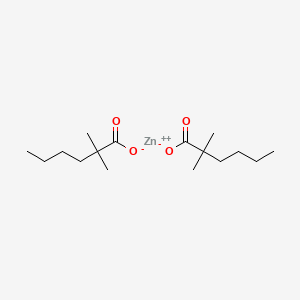
Zinc dimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc dimethylhexanoate is an organozinc compound with the molecular formula C16H30O4Zn. It is a coordination complex where zinc is bonded to two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions: Zinc dimethylhexanoate can be synthesized through the reaction of zinc oxide or zinc acetate with dimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the zinc complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc salts with dimethylhexanoic acid under controlled conditions. The process may involve the use of solvents such as toluene or xylene to dissolve the reactants and facilitate the reaction. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the zinc center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Zinc oxide or other zinc-containing compounds.
Reduction: Zinc metal or lower oxidation state zinc complexes.
Substitution: New zinc complexes with different ligands.
科学研究应用
Zinc dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of zinc dimethylhexanoate involves the coordination of zinc with the dimethylhexanoate ligands. This coordination enhances the reactivity of the zinc center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
- Zinc acetate
- Zinc oxide
- Zinc chloride
Comparison: Zinc dimethylhexanoate is unique due to its specific ligand structure, which imparts distinct reactivity and properties compared to other zinc compounds. For example, zinc acetate and zinc chloride are commonly used in different contexts, but they do not offer the same catalytic properties as this compound. Zinc oxide, on the other hand, is widely used in material science but lacks the specific coordination chemistry of this compound.
属性
CAS 编号 |
94086-49-4 |
|---|---|
分子式 |
C16H30O4Zn |
分子量 |
351.8 g/mol |
IUPAC 名称 |
zinc;2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
BSWMBTXPTUSAPP-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


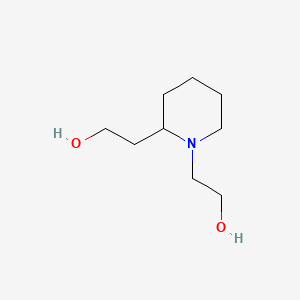
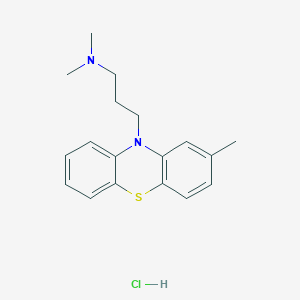

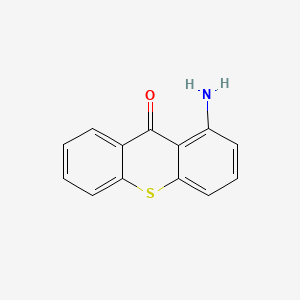
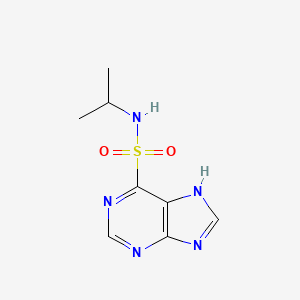

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
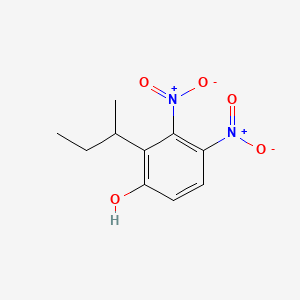

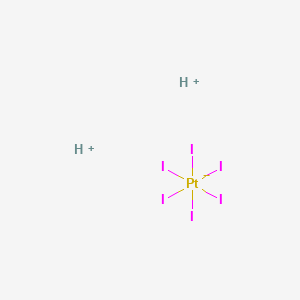
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
